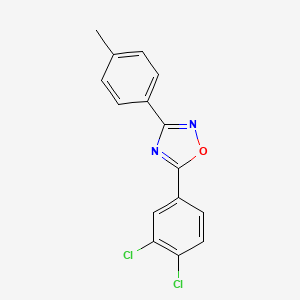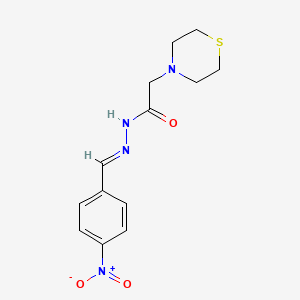![molecular formula C20H29N3O4 B5564533 3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564533.png)
3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one" is a diazaspirodecanone derivative, which are significant in medicinal chemistry due to their biological activities. These compounds are often synthesized for their potential pharmacological properties, including antihypertensive and neuroprotective effects.
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multiple steps, typically starting from basic heterocyclic precursors. For example, the synthesis could involve Michael addition reactions, cyclization, and acylation steps to incorporate various substituents into the spiro framework, enhancing the compound's biological activities (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of diazaspirodecanone derivatives is characterized by a spiro configuration, which includes a heterocyclic system fused with a diaza (nitrogen-containing) ring. The unique structure contributes to the compound's biological activities and receptor binding affinities. Detailed structural analyses are typically performed using techniques such as FT-IR, NMR, and X-Ray crystallography (Guillon et al., 2020).
Chemical Reactions and Properties
The reactivity of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves interactions with various chemical agents, leading to modifications in their structure and, consequently, their biological activity. These compounds can undergo reactions such as alkylation, acylation, and oxidation under different conditions, providing a range of derivatives with diverse properties.
Physical Properties Analysis
Physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different physical conditions. These properties are determined through laboratory experiments and contribute to the compound's formulation and application potential.
Chemical Properties Analysis
The chemical properties include the compound's reactivity with different chemical agents, stability under various conditions, and the influence of different substituents on the compound’s overall activity. These properties are essential for the development and optimization of pharmaceutical agents.
Applications De Recherche Scientifique
Synthesis and Antihypertensive Activity
A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and evaluated for their potential as antihypertensive agents. The study involved the preparation of compounds with various substitutions, which were then tested in hypertensive rats. Some compounds demonstrated significant activity as alpha-adrenergic blockers, showing potential for lowering blood pressure. However, they did not exhibit beta-adrenergic blocking properties. The research suggests that certain substitutions in the molecular structure can enhance the antihypertensive activity of these compounds (Caroon et al., 1981).
Oxidative Cyclization for Azaspiro[4.5]Decane Synthesis
A method for synthesizing azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors has been described. This approach led to the creation of compounds like 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one, showcasing the versatility of oxidative cyclization in constructing complex molecular frameworks. Such methodologies are crucial for the development of new chemical entities with potential pharmacological applications (Martin‐Lopez & Bermejo, 1998).
Tachykinin NK2 Receptor Antagonists
Research into spiropiperidines has led to the discovery of potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds, including 3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, have shown significant binding affinity and antagonist activity in relevant assays. Such findings highlight the therapeutic potential of spiropiperidines in treating conditions mediated by the tachykinin NK2 receptor, contributing to the advancement of receptor-targeted therapies (Smith et al., 1995).
Propriétés
IUPAC Name |
1-[3-(2-ethylbutyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl]-2-(1-methylpyrrol-2-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-4-15(5-2)13-23-14-20(27-19(23)26)8-11-22(12-9-20)18(25)17(24)16-7-6-10-21(16)3/h6-7,10,15H,4-5,8-9,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTZFSMZXPANSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CC2(CCN(CC2)C(=O)C(=O)C3=CC=CN3C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-morpholinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5564468.png)

![N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5564473.png)





![1-(2-pyridinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5564507.png)

![2-ethoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5564515.png)

![2-[1-(2-ethoxybenzyl)-4-(3-pyridinylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5564527.png)
![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5564530.png)